molecular formula C26H20N6O3S B5969692 5-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-2-METHYL-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE

5-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-2-METHYL-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE

Cat. No.: B5969692
M. Wt: 496.5 g/mol
InChI Key: VDELADCQSIDHSB-UHFFFAOYSA-N
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Description

5-[3-(2-Furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety, a furyl group, and a benzenesulfonamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(3-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Furyl Group Introduction: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Phthalazine Ring Formation: This involves the condensation of a phthalic anhydride derivative with a hydrazine derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or furyl alcohols.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield furyl ketones, while reduction of the sulfonamide group can produce sulfonamides.

Scientific Research Applications

5-[3-(2-Furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazole and phthalazine moieties are known to interact with enzymes and receptors, modulating their activity. The furyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The sulfonamide group is crucial for the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furyl)-2,4-dihydro-[1,2,4]-triazole-3-thione
  • 3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives

Uniqueness

The uniqueness of 5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(3-pyridinylmethyl)benzenesulfonamide lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

5-[3-(furan-2-yl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O3S/c1-17-10-11-19(14-23(17)36(33,34)28-16-18-6-4-12-27-15-18)24-20-7-2-3-8-21(20)25-29-30-26(32(25)31-24)22-9-5-13-35-22/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDELADCQSIDHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CO4)C5=CC=CC=C52)S(=O)(=O)NCC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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